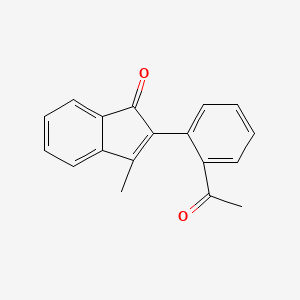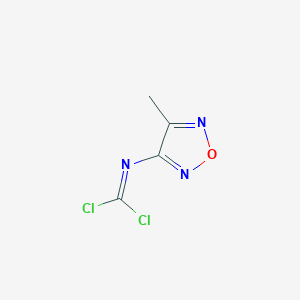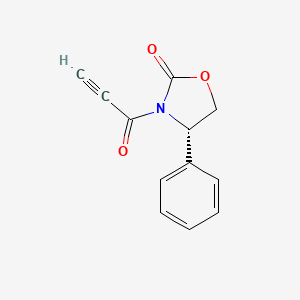![molecular formula C24H25ClN2O B12571435 N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide CAS No. 606095-34-5](/img/structure/B12571435.png)
N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions starting from 2-chloroquinoline-3-carbaldehyde.
Introduction of the Methyl Group: The methyl group is introduced at the 8th position of the quinoline ring through alkylation reactions.
Formation of the Benzamide Moiety: The benzamide moiety is introduced by reacting the quinoline derivative with benzoyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final compound is obtained by coupling the quinoline derivative with cyclohexylamine under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-chloroquinoline-3-carbaldehyde: A precursor in the synthesis of the target compound.
8-methylquinoline derivatives: Compounds with similar structural features and biological activities.
Uniqueness
N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
606095-34-5 |
|---|---|
Molecular Formula |
C24H25ClN2O |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide |
InChI |
InChI=1S/C24H25ClN2O/c1-17-9-8-12-19-15-20(23(25)26-22(17)19)16-27(21-13-6-3-7-14-21)24(28)18-10-4-2-5-11-18/h2,4-5,8-12,15,21H,3,6-7,13-14,16H2,1H3 |
InChI Key |
DCSZTJBCMHSJFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CN(C3CCCCC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,8-Dimethyl-7-oxa-1-azabicyclo[3.2.1]octan-4-one](/img/structure/B12571360.png)
![Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate](/img/structure/B12571362.png)


![Benzene, [3-(2-iodoethoxy)-1-propynyl]-](/img/structure/B12571388.png)

![N-{2-[(R)-Benzenesulfinyl]-1-phenylethylidene}hydroxylamine](/img/structure/B12571407.png)
![3,3'-{(Dimethylsilanediyl)bis[(2-methyl-1H-indene-1,4-diyl)]}diquinoline](/img/structure/B12571410.png)
![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-dodecanoylamino]ethyl-dodecanoylamino]butanedioic acid](/img/structure/B12571415.png)
![[1-(Naphthalen-2-yl)ethyl]phosphonic acid](/img/structure/B12571424.png)
![Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate](/img/structure/B12571427.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide](/img/structure/B12571440.png)
